molecular formula C19H12N2O3S B2657933 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide CAS No. 892849-68-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide

Cat. No.: B2657933
CAS No.: 892849-68-2
M. Wt: 348.38
InChI Key: LMTCMRQJHVUEIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives can generally be synthesized through reactions involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, specific information about the molecular structure of this compound is not available .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo are not specified in the available sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific information about the physical and chemical properties of this compound is not available .

Scientific Research Applications

Organic Synthesis and Reactivity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide and related compounds have been explored for their synthesis and reactivity. Aleksandrov and El’chaninov (2017) detailed the synthesis of similar compounds through coupling and electrophilic substitution reactions, highlighting the chemical versatility of naphthalene derivatives in organic synthesis (Aleksandrov & El’chaninov, 2017).

Materials Science and Optical Properties

In materials science, derivatives of this compound have been studied for their optical and electronic properties. Suraru, Burschka, and Würthner (2014) reported on diindole-annulated naphthalene diimides, analyzing their synthesis, optical, and electronic characteristics for potential applications in organic electronics (Suraru, Burschka, & Würthner, 2014).

Chemical Sensing

Naphthalene diimide derivatives have also found applications in chemical sensing due to their stable fluorescent properties. Fan et al. (2016) developed a fluorescent film based on a modified naphthalene diimide for sensitive and selective detection of aniline vapor, demonstrating the compound's utility in environmental monitoring and safety applications (Fan et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, specific information about the mechanism of action of this compound is not available .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific information about the safety and hazards of this compound is not available .

Future Directions

The future directions of research on a compound can include potential applications, further studies needed, and more. Unfortunately, specific information about the future directions of this compound is not available .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-18(13-7-3-5-11-4-1-2-6-12(11)13)21-19-20-14-8-15-16(24-10-23-15)9-17(14)25-19/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTCMRQJHVUEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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